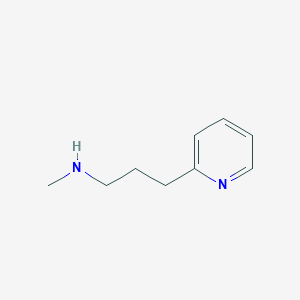

N-Methyl-3-(pyridin-2-yl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Methyl-3-(pyridin-2-yl)propan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring attached to a propan-1-amine chain, with a methyl group on the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Methyl-3-(pyridin-2-yl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with 3-aminopropylamine in the presence of a base such as sodium hydride. The reaction typically occurs in a solvent like toluene under reflux conditions . Another method involves the reductive amination of 3-(pyridin-2-yl)propanal with methylamine using a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are sometimes employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Oxidation Reactions

The amine group undergoes oxidation under controlled conditions. For example:

-

N-Oxide formation : Reaction with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid converts the pyridine nitrogen to an N-oxide derivative.

-

Amine oxidation : Catalyzed by KMnO₄ or CrO₃, the primary oxidation product is a nitrile or imine .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| N-Oxidation | H₂O₂, 60°C, 6 hours | N-Methyl-3-(pyridin-2-yl)propan-1-amine N-oxide |

| Amine oxidation | KMnO₄, acidic aqueous medium | 3-(Pyridin-2-yl)propanenitrile |

Substitution Reactions

The pyridine ring participates in electrophilic substitution, while the amine group reacts with electrophiles:

-

Halogenation : Bromine in HNO₃ introduces bromine at the pyridine’s C4 position.

-

Thiocarbamide formation : Reaction with thiourea derivatives replaces aryl chlorides (if present) with thiocarbamido groups under reflux .

| Substitution Site | Reagents | Conditions | Product |

|---|---|---|---|

| Pyridine ring | Br₂, HNO₃ | 0–5°C, 2 hours | 4-Bromo-N-methyl-3-(pyridin-2-yl)propan-1-amine |

| Aryl chloride* | Thiourea, isopropanol | Reflux, 4 hours | Thiocarbamido derivative |

*Requires a chloro-substituted aryl group in the structure .

Reductive Transformations

The pyridine ring can be reduced to a piperidine derivative under hydrogenation:

-

Catalytic hydrogenation : Pd/C or Raney nickel in ethanol yields a saturated piperidine ring.

| Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| This compound | Pd/C (10%) | H₂, 50 psi, 12 hours | N-Methyl-3-(piperidin-2-yl)propan-1-amine |

Acylation and Alkylation

The secondary amine reacts with acyl chlorides or alkyl halides:

-

Acylation : Acetyl chloride forms an amide derivative in dichloromethane.

-

Alkylation : Limited by steric hindrance; methyl iodide requires strong bases like LDA.

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N | 0°C → RT, 3 hours | N-Acetyl-N-methyl-3-(pyridin-2-yl)propan-1-amine |

| Alkylation | Methyl iodide, LDA | THF, −78°C → RT, 6 hours | Quaternary ammonium salt |

Applications De Recherche Scientifique

Chemistry

N-Methyl-3-(pyridin-2-yl)propan-1-amine serves as a building block in organic synthesis. It is utilized to prepare more complex molecules, making it valuable for researchers aiming to develop new compounds with desired properties.

Biology

In biological research, this compound is investigated for its potential as a ligand in biochemical assays. Its interactions with biological targets can provide insights into cellular signaling pathways and metabolic processes.

Medicine

The compound shows promise in medicinal chemistry due to its potential therapeutic properties. It has been explored for developing drugs aimed at specific receptors or enzymes, including:

- Neuroprotective Effects : Research indicates that it may inhibit neuronal nitric oxide synthase (nNOS), which could be beneficial in treating neurodegenerative disorders by reducing neuronal cell death under hypoxic conditions.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating its potential as a lead compound for new antibiotics.

Industry

In industrial applications, this compound is utilized in synthesizing specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.

Pharmacokinetics

Pharmacokinetic studies indicate that the bioavailability of this compound is influenced by its chemical structure. Factors such as solubility and stability are crucial for determining its effectiveness as a therapeutic agent.

Biological Activities Summary

| Activity Type | Description | References |

|---|---|---|

| Neuroprotective | Inhibits nNOS, reducing NO levels | |

| Antimicrobial | Effective against specific bacterial strains | |

| Enzyme Modulation | Potential inhibitor of key metabolic enzymes |

Case Study 1: Neuroprotective Potential

A study examining nNOS inhibitors demonstrated that compounds related to this compound significantly reduced neuronal cell death under hypoxic conditions. This supports the hypothesis that modulation of NO synthesis can confer protective effects against neurodegeneration.

Case Study 2: Antimicrobial Efficacy

Investigations into the antimicrobial properties revealed the compound's effectiveness against Chlamydia species. This study highlighted its selective action and potential as a lead for developing new antibiotics.

Mécanisme D'action

The mechanism of action of N-Methyl-3-(pyridin-2-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The pyridine ring can interact with aromatic residues in the binding site, while the amine group can form hydrogen bonds or ionic interactions .

Comparaison Avec Des Composés Similaires

N-Methyl-3-(pyridin-2-yl)propan-1-amine can be compared with other similar compounds, such as:

N-Methyl-3-(pyridin-3-yl)propan-1-amine: Similar structure but with the pyridine ring attached at the 3-position.

N-Methyl-3-(pyridin-4-yl)propan-1-amine: Pyridine ring attached at the 4-position.

N-Methyl-3-(pyridin-2-yl)butan-1-amine: Similar structure but with an additional carbon in the propan-1-amine chain.

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the position of the pyridine ring or the length of the carbon chain .

Activité Biologique

N-Methyl-3-(pyridin-2-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring, which is known for its role in various biological interactions. The compound can be synthesized through several methods, including oxidation, reduction, and electrophilic substitution reactions involving the pyridine moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate biochemical pathways involved in cellular signaling and metabolism.

Key Mechanisms Include:

- Receptor Binding : The compound likely interacts with neurotransmitter receptors, potentially influencing neurological functions.

- Enzyme Modulation : It may act as an inhibitor or activator of enzymes involved in critical metabolic pathways.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound's bioavailability is influenced by its chemical structure. Factors such as solubility, permeability, and stability play crucial roles in determining its effectiveness as a therapeutic agent.

Biological Activities

Research has highlighted several biological activities associated with this compound:

1. Neuroprotective Effects

Studies suggest that compounds similar to this compound may inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. Inhibition of nNOS can lead to reduced levels of nitric oxide (NO), potentially providing neuroprotective benefits .

2. Antimicrobial Activity

Preliminary investigations have indicated that the compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains .

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Potential

In a study examining the effects of nNOS inhibitors on neurodegenerative models, compounds structurally related to this compound demonstrated significant reductions in neuronal cell death under hypoxic conditions. These findings support the hypothesis that modulation of NO synthesis can confer protective effects against neurodegeneration .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against Chlamydia species. The study highlighted the compound's selective action and potential as a lead for developing new antibiotics .

Q & A

Basic Research Questions

Q. How can N-Methyl-3-(pyridin-2-yl)propan-1-amine be reliably identified and characterized in synthetic mixtures?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve structural features like the pyridinyl and methylamine groups. Compare spectral data with reference standards (e.g., Chlorpheniramine-related impurities) .

- Key Data : The compound’s CAS No. (20619-12-9) and molecular formula (C₁₅H₁₇ClN₂·C₄H₄O₄ for its maleate salt) are critical for cross-referencing .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodology : Adapt Mannich reaction protocols, as seen in Duloxetine synthesis, using pyridine derivatives and methylamine precursors. Optimize reaction conditions (e.g., solvent, temperature) to minimize byproducts like desmethyl impurities .

- Example : A scaled procedure involving Pd-catalyzed coupling (e.g., ) can introduce functional groups to the pyridine ring.

Q. How does this compound interact with biological targets such as H1 receptors?

- Methodology : Perform competitive binding assays (e.g., radioligand displacement) using H1 receptor-expressing cell lines. Compare Ki values to Chlorpheniramine (Ki = 2 nM for H1 antagonism) .

- Key Insight : The methyl group may reduce binding affinity compared to dimethyl analogs, requiring dose-response validation .

Advanced Research Questions

Q. What strategies resolve enantiomeric mixtures of this compound during synthesis?

- Methodology : Use chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution. For example, Duloxetine’s (S)-enantiomer was isolated via tartaric acid diastereomeric salt formation .

- Data Contradiction : Conflicting yields (35% vs. 67% in ) highlight the need for solvent polarity and catalyst optimization (e.g., Pd/Cu systems) .

Q. How can structural modifications enhance selectivity for serotonin/norepinephrine reuptake inhibition (SNRI)?

- Methodology : Introduce substituents to the pyridine ring (e.g., fluorophenyl groups) and assess activity via in vitro transporter assays (e.g., synaptosomal uptake inhibition). Compare to SNRI benchmarks like Ammoxetine .

- SAR Insight : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improve metabolic stability and target engagement, as seen in GSK-3β inhibitors .

Q. What analytical challenges arise in distinguishing this compound from its dimethyl analog (Chlorpheniramine)?

- Methodology : Employ LC-MS/MS with selective ion monitoring (SIM) or differential mobility spectrometry (DMS). Key markers include mass shifts (Δm/z = 14 for -CH₃ vs. -H) and retention time differences .

- Validation : Use impurity standards (e.g., Chlorpheniramine Related Compound C) for spiked recovery experiments .

Q. How does the compound’s metabolic profile compare to clinical SNRIs like Duloxetine?

- Methodology : Perform in vitro hepatic microsome assays to identify CYP450-mediated metabolites. Use high-resolution LC-HRMS for structural elucidation .

- Advanced Insight : The pyridine ring may undergo oxidation to N-oxide metabolites, requiring stability studies under varying pH conditions .

Q. Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 35% vs. 67%)?

- Methodology : Replicate protocols with strict control of variables (e.g., catalyst loading, solvent purity). Use design-of-experiment (DoE) models to identify critical factors (e.g., Pd(PPh₃)₂Cl₂ vs. CuI ratios) .

- Statistical Validation : Apply ANOVA to compare batch-to-batch variability and optimize reaction scalability.

Q. What computational tools predict the compound’s binding mode to targets like GSK-3β?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures (PDB: 1Q3L for GSK-3β). Validate with mutagenesis studies on key residues (e.g., Lys85, Asp200) .

Q. Structural & Functional Analogues

Q. How do structural analogs with thiophene/pyrazine substitutions affect pharmacological activity?

- Methodology : Synthesize derivatives (e.g., OCM-33 in ) and test in vitro/in vivo models for selectivity (e.g., kinase panels, forced-swim tests for antidepressants).

- Key Finding : Pyrazine analogs (e.g., OCM-31) show improved brain exposure due to enhanced lipophilicity (LogP > 2.5) .

Q. Stability & Storage

Q. What conditions stabilize this compound for long-term storage?

Propriétés

IUPAC Name |

N-methyl-3-pyridin-2-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-10-7-4-6-9-5-2-3-8-11-9/h2-3,5,8,10H,4,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIJZMRJLJLWGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.